1,2,3-Trimethylpiperidin-4-one;hydrochloride
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Overview
Description
1,2,3-Trimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the piperidine family Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethylpiperidin-4-one;hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethyl-2-pentanone with ammonia and formaldehyde can yield the desired piperidine derivative . The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to meet regulatory standards and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
1,2,3-Trimethylpiperidin-4-one;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-one: Another piperidine derivative with similar structural features but different substitution patterns.
1,2,4-Trimethylpiperidin-4-one: A compound with a different arrangement of methyl groups on the piperidine ring.
Uniqueness
1,2,3-Trimethylpiperidin-4-one;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets and different applications in research and industry .
Properties
IUPAC Name |
1,2,3-trimethylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6-7(2)9(3)5-4-8(6)10;/h6-7H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQYLNJMDCLXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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